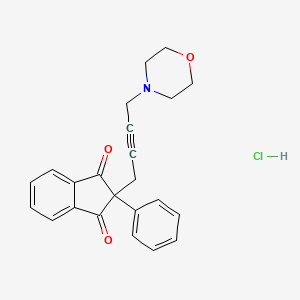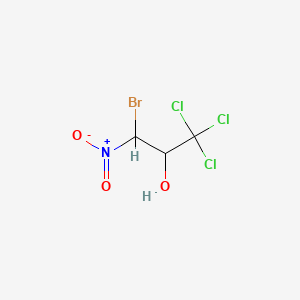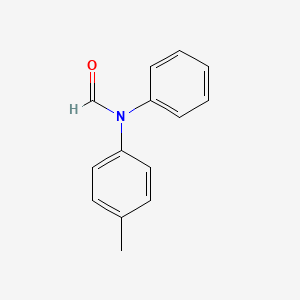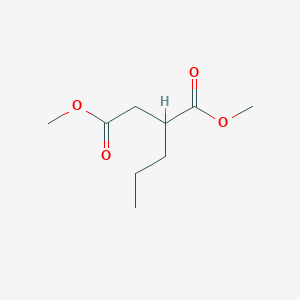
Butanedioic acid, propyl-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, propyl-, dimethyl ester, also known as dimethyl propyl succinate, is an organic compound with the molecular formula C8H14O4. It is a colorless liquid with a mild fruity odor. This compound belongs to the ester family and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanedioic acid, propyl-, dimethyl ester can be synthesized through the esterification of butanedioic acid (succinic acid) with propanol and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with an acid catalyst. The ester is then separated from the reaction mixture through distillation and purified to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, propyl-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butanedioic acid and the corresponding alcohols (propanol and methanol).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, heat.
Major Products Formed
Hydrolysis: Butanedioic acid, propanol, methanol.
Transesterification: New ester and alcohol.
Reduction: Propanol, methanol.
Scientific Research Applications
Butanedioic acid, propyl-, dimethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized as a plasticizer, solvent, and intermediate in the production of polymers and resins.
Mechanism of Action
The mechanism of action of butanedioic acid, propyl-, dimethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanedioic acid and alcohols, which can then participate in metabolic processes. The esterification and transesterification reactions it undergoes are catalyzed by enzymes such as esterases and lipases, which play a crucial role in its metabolism and biological activity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl succinate: An ester of butanedioic acid with methanol.
Diethyl succinate: An ester of butanedioic acid with ethanol.
Methyl propyl succinate: An ester of butanedioic acid with methanol and propanol.
Uniqueness
Butanedioic acid, propyl-, dimethyl ester is unique due to its specific combination of propanol and methanol ester groups, which imparts distinct chemical and physical properties. Its mild fruity odor and solubility characteristics make it suitable for specific applications in the fragrance and flavor industries, as well as in organic synthesis.
Properties
CAS No. |
23143-72-8 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
dimethyl 2-propylbutanedioate |
InChI |
InChI=1S/C9H16O4/c1-4-5-7(9(11)13-3)6-8(10)12-2/h7H,4-6H2,1-3H3 |
InChI Key |
LKXFCVUTWDZSFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate](/img/structure/B14714706.png)
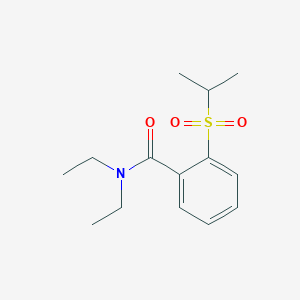
![3-[2-[4-(2-Methylphenyl)piperazin-1-yl]ethoxy]propanenitrile](/img/structure/B14714722.png)

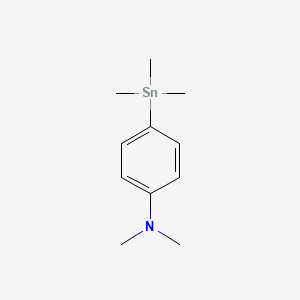



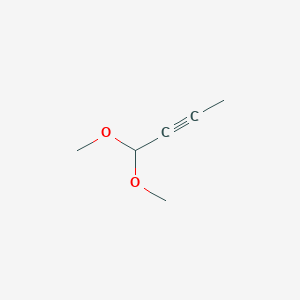
![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
